1,2,3,6,7,8-Hexabromodibenzo-p-dioxin

Description

Overview of Polybrominated Dibenzo-p-Dioxins (PBDDs) within the PXDD/F Congener Family

Within the larger PXDD/F class, polybrominated dibenzo-p-dioxins (PBDDs) are congeners where bromine atoms are attached to the dibenzo-p-dioxin (B167043) backbone. epa.gov PBDDs share structural and toxicological similarities with their more extensively studied chlorinated counterparts, the polychlorinated dibenzo-p-dioxins (PCDDs). nih.govresearchgate.net

The primary sources of PBDDs in the environment are linked to human activities. iaeg.com They are generated during industrial thermal processes and, most notably, from the combustion of materials containing brominated flame retardants (BFRs). iaeg.comnih.gov BFRs are widely used in electronics, plastics, textiles, and furniture to reduce flammability. researchgate.net Consequently, the dismantling of electronic waste (e-waste) and the incineration of municipal waste are significant emission sources for PBDDs. iaeg.com There is also evidence suggesting that some PBDDs can be formed through natural processes in marine environments. nih.gov

Specific Focus on 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin: Structural Context and Nomenclature

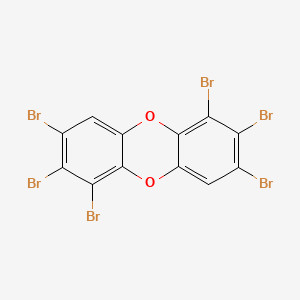

This compound (1,2,3,6,7,8-HxBDF) is a specific congener of the PBDD family. Its chemical structure consists of a dibenzo-p-dioxin core with six bromine atoms attached to the carbon atoms at positions 1, 2, 3, 6, 7, and 8.

The nomenclature precisely defines this structure:

Dibenzo-p-dioxin: Refers to the central molecular framework of two benzene (B151609) rings connected by two oxygen atoms.

Hexabromo: Indicates the presence of six bromine atoms.

1,2,3,6,7,8: These numbers specify the exact positions of the bromine atoms on the carbon backbone, following the standardized numbering system for this class of compounds.

Congeners with halogen atoms in the 2, 3, 7, and 8 positions are of particular interest to researchers due to their toxicological significance. epa.gov 1,2,3,6,7,8-HxBDF fits this structural profile.

Table 1: Chemical and Physical Properties of this compound Note: Data for the brominated compound is limited; some properties are analogous to its chlorinated counterpart.

| Property | Value |

|---|---|

| IUPAC Name | 1,2,3,6,7,8-Hexabromo-dibenzo[b,e] iaeg.commdpi.comdioxin |

| CAS Number | 119739-16-9 |

| Chemical Formula | C₁₂H₂Br₆O₂ |

| Molecular Weight | 673.6 g/mol |

| Physical State | Solid (at standard conditions) |

Global Research Landscape and Emerging Contaminant Status of Brominated Dioxins

Brominated dioxins, including 1,2,3,6,7,8-HxBDF, are increasingly recognized by the global scientific community as emerging contaminants. nih.govbohrium.com Their status as "emerging" is due to growing evidence of their widespread presence in the environment and the potential for human exposure, driven by the extensive use and disposal of products containing BFRs. cawood.co.uk This has prompted increased monitoring and research into their environmental fate and toxicological profiles. mdpi.comnih.gov

A key development in the global assessment of these compounds was a 2011 expert consultation jointly organized by the World Health Organization (WHO) and the United Nations Environment Programme (UNEP). nih.gov The panel evaluated the possibility of including brominated dioxins in the Toxic Equivalency Factor (TEF) scheme, a system used to assess the combined risk of complex mixtures of dioxin-like compounds. nih.govoup.comnih.gov The TEF concept compares the toxicity of individual congeners to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1. mdpi.comwikipedia.org

The expert panel concluded that PBDDs can contribute significantly to the total dioxin-like toxicity in human background exposure. nih.gov However, due to a limited database for mammalian toxicity of brominated congeners, a definitive, separate set of TEFs could not be established. nih.gov Consequently, the panel recommended the use of the same TEF values for brominated dioxins as for their chlorinated analogues as an interim measure for human risk assessment. nih.gov Subsequent WHO consultations have continued to refine the TEF methodology for chlorinated compounds, but the evaluation of brominated analogs remains an area of ongoing research. who.intvu.nl

Table 2: Interim WHO-TEFs for Selected PBDDs (Based on Chlorinated Analogues)

| Compound | Interim TEF (2005) |

|---|---|

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDF) | 1 |

| 1,2,3,7,8-Pentabromodibenzo-p-dioxin (PeBDD) | 1 |

| This compound (HxBDF) | 0.1 |

| 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin (HxBDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin (HpBDD) | 0.01 |

| Octabromodibenzo-p-dioxin (OBDD) | 0.0003 |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6,7,8-hexabromodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJJFBHAYBGEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)Br)Br)OC3=CC(=C(C(=C3O2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br6O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073794 | |

| Record name | 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110999-45-6 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,6,7,8-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Environmental Sources of 1,2,3,6,7,8 Hexabromodibenzo P Dioxin

Unintentional Generation During Thermal Processes

Thermal processes are a primary source of 1,2,3,6,7,8-HxBDE formation. These processes can be broadly categorized into thermal stress, pyrolysis/gasification, insufficient combustion, and controlled combustion. nih.govresearchgate.netbohrium.com The presence of bromine, often from brominated flame retardants (BFRs), in materials subjected to high temperatures creates the conditions for the synthesis of PBDDs, including the 1,2,3,6,7,8-HxBDE isomer. nih.govnih.gov

Combustion and Incineration of Waste Streams

The combustion and incineration of various waste streams are significant pathways for the release of 1,2,3,6,7,8-HxBDE into the environment. epa.gov When materials containing bromine are burned, the complex chemical reactions that occur can lead to the formation of PBDDs.

Municipal Solid Waste Incineration Emissions

Municipal solid waste incinerators (MSWIs) process a wide variety of materials, including plastics and electronics that may contain brominated flame retardants. iges.or.jpaeversu.org During the combustion process in these facilities, PBDDs and their chlorinated counterparts (PCDDs) can be formed. epa.govresearchgate.net The incineration of just one metric ton of municipal waste can release between 0.7 to 1.2 metric tons of carbon dioxide, alongside other pollutants. iges.or.jp While modern incinerators are equipped with flue gas cleaning systems, trace amounts of dioxins can still be emitted. researchgate.net Studies have shown that peak concentrations of dioxin-like compounds can occur when the furnace temperature is within the range of 267-440°C, a condition suitable for their formation through a process known as de novo synthesis. nih.gov

Emissions from Municipal Solid Waste Incineration

| Pollutant | Typical Emission Range | Key Formation Condition |

|---|---|---|

| PBDDs/PCDDs | ng/Nm³ levels | De novo synthesis (267-440°C) nih.gov |

| Carbon Dioxide (CO₂) | 0.7 - 1.2 Mg per Mg of waste iges.or.jp | Combustion of carbon-based materials iges.or.jp |

Industrial Waste Incineration and By-products

Industrial waste streams can be highly variable and may contain significant quantities of halogenated compounds, including bromine. europa.eu The incineration of hazardous and chemical waste is a critical source of PBDD emissions. ipen.orgeuropa.eu Thermal processes in the metallurgical industry, such as secondary copper, aluminum, and zinc production, as well as the operation of cement kilns firing hazardous waste, are also identified as potential sources of these unintentional by-products. ipen.org The composition of the waste, combustion efficiency, and the type of emission abatement technology employed are all crucial factors that influence the amount of 1,2,3,6,7,8-HxBDE and other dioxins released. europa.eu Fly ash and other residues from the incineration process can contain concentrated levels of these compounds, necessitating careful disposal in engineered landfills.

Formation from Bromine-Containing Flame Retardants (BFRs) during Pyrolysis and Incomplete Combustion

Brominated flame retardants are widely used in plastics, textiles, and electronic equipment to inhibit combustion. miljodirektoratet.no However, under conditions of pyrolysis (thermal decomposition in the absence of oxygen) and incomplete combustion, these BFRs can act as precursors for the formation of PBDDs, including 1,2,3,6,7,8-HxBDE. nih.govresearchgate.netiaea.org

Specific Precursors and Reaction Conditions

The formation of PBDDs from BFRs can occur through several pathways, with the precursor formation pathway being the most significant. nih.goviaea.org Certain BFRs, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), have a high potential to form PBDDs and polybrominated dibenzofurans (PBDFs) under thermal stress. researchgate.net For instance, the thermal decomposition of TBBPA under both inert and oxidative atmospheres at temperatures between 500°C and 800°C has been shown to produce precursors for PBDD/F formation. researchgate.net The key mechanistic steps involved include elimination reactions, condensation steps, and debromination/hydrogenation reactions. nih.govbohrium.com

Key BFR Precursors and Formation Conditions

| BFR Precursor | Thermal Process | Temperature Range (°C) | Primary Formation Pathway |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Pyrolysis, Incomplete Combustion nih.gov | N/A | Precursor Formation nih.govresearchgate.net |

| Tetrabromobisphenol A (TBBPA) | Pyrolysis, Smouldering researchgate.netresearchgate.net | 500-800 researchgate.net | Precursor Formation researchgate.net |

Influence of Polymer Matrices on Formation

The polymer matrix in which BFRs are embedded plays a crucial role in the formation of PBDDs. The type of polymer can influence the reaction temperature and the yield of the resulting compounds. For example, when polybrominated diphenyl ethers are pyrolyzed within a high-impact polystyrene (HIPS) matrix, the optimal temperature for PBDF formation shifts to the HIPS depolymerization temperature of 350-400°C, and the total yield is significantly enhanced. kisti.re.kr The radical depolymerization of the HIPS matrix facilitates the formation of PBDFs through hydrogen and bromine exchange followed by ring closure. kisti.re.kr The chemical composition of the matrix, such as the presence of silicate (B1173343) structures or alkaline materials, can also affect the homologue profiles and isomer patterns of the PBDDs and PCDDs formed during de novo synthesis experiments. researchgate.net

Accidental Fires and Associated Residues (Soot, Gases, Condensates)

The combustion of materials containing brominated flame retardants (BFRs) is a significant source of polybrominated dibenzo-p-dioxins (PBDDs), including the 1,2,3,6,7,8-hexabromodibenzo-p-dioxin isomer. researchgate.net During accidental fires in residential and commercial buildings, a plethora of consumer products such as electronics, furniture with polyurethane foam, and textiles, which are often treated with BFRs, undergo thermal decomposition. researchgate.net This process can lead to the formation of PBDDs and their subsequent release into the environment through soot, gases, and condensates. researchgate.net

The congener profile of PBDDs formed during combustion is dependent on the specific BFRs present in the burning material and the conditions of the fire, such as temperature and oxygen availability. While specific data for the 1,2,3,6,7,8-HxBDF congener in fire residues is not extensively detailed in readily available literature, the general presence of various hexabrominated congeners has been established.

Table 1: PBDD/F Concentrations in Fire Residues

| Location/Event | Sample Type | PBDD/F Concentration | Notable Congeners Mentioned |

|---|---|---|---|

| Warehouse Fire | Soot | High levels of PBDDs/PBDFs | Predominance of PBDFs over PBDDs |

Note: This table is illustrative and based on general findings for PBDDs/PBDFs in fire residues. Specific concentration data for 1,2,3,6,7,8-HxBDF is limited.

Formation from Photochemical Degradation of Brominated Organic Chemicals

Polybrominated dibenzo-p-dioxins can be formed through the photochemical degradation of certain brominated organic chemicals, particularly brominated flame retardants like polybrominated diphenyl ethers (PBDEs). nih.govinchem.org When products containing these chemicals are exposed to sunlight, the ultraviolet (UV) radiation can cause the breakdown of the parent compound, leading to the formation of PBDDs.

The process often involves the cleavage of a C-O or C-Br bond, followed by intramolecular cyclization to form the dibenzo-p-dioxin (B167043) structure. nih.gov The specific congeners of PBDDs formed depend on the structure of the initial brominated organic chemical and the conditions of photolysis. While the formation of various PBDD congeners through this pathway has been demonstrated, specific quantitative data on the formation of this compound from the photolysis of common BFRs is not extensively documented in the available scientific literature.

By-product Generation in Industrial Manufacturing Processes

Production of Brominated Organic Compounds

The manufacturing of certain brominated organic compounds, including some brominated flame retardants, can unintentionally generate PBDDs as by-products. service.gov.uk These impurities can be present in the final commercial products and subsequently be released into the environment during their use and disposal. The formation of PBDDs in these processes is often a result of self-condensation of bromophenols or the reaction of bromophenols with other precursors under the high temperatures and pressures used in industrial synthesis.

While the presence of PBDDs in commercial BFR formulations has been documented, the specific congener profiles can vary significantly between different products and manufacturing batches. Data from a U.S. Environmental Protection Agency (EPA) survey of sewage sludge provides evidence for the presence of hexabromodibenzo-p-dioxins in the environment, which can be an indirect indicator of their presence in industrial waste streams.

Table 2: Concentration of Hexabromodibenzo-p-dioxins in U.S. Biosolids

| Compound | Average Concentration (ng/kg dry weight) | Detection Frequency (%) |

|---|---|---|

| 1,2,3,4,7,8/1,2,3,6,7,8-Hexabromodibenzo-p-dioxin (HxBDD) | 76 | 60 |

Source: U.S. EPA's 2001 National Sewage Sludge Survey nih.gov

Recycling and Treatment of Electronic Waste (e-waste)

The informal and improper recycling of electronic waste (e-waste) is a major and growing source of PBDD emissions. nih.govusgs.gov E-waste contains a high concentration of BFRs in plastic components, circuit boards, and cables. diva-portal.org Primitive recycling techniques, such as open burning to recover metals, create conditions that are highly conducive to the formation of PBDDs. usgs.govmdpi.com

Studies conducted at e-waste recycling sites have shown significant contamination of soil, air, and dust with a complex mixture of halogenated dioxins, including PBDDs. nih.govdiva-portal.org The congener profiles of PBDDs in these environments are often dominated by higher brominated congeners, reflecting the composition of BFRs used in electronic products. While the presence of hexabrominated congeners is confirmed, specific quantification of the 1,2,3,6,7,8- isomer is often part of a total measurement for hexabromodibenzo-p-dioxins. The high levels of PBDDs found in human tissues of individuals living and working in these areas underscore the significant exposure resulting from these activities. nih.gov

Natural Formation Hypotheses and Research

While the majority of PBDDs in the environment are considered to be of anthropogenic origin, there is growing evidence for the natural formation of these compounds. diva-portal.orgnih.gov Research has shown that marine organisms, such as algae and sponges, can harbor PBDDs, suggesting a biogenic origin. nih.gov

One proposed pathway for the natural formation of PBDDs involves the enzymatic oxidation of bromophenols, which are naturally occurring compounds in the marine environment. diva-portal.org Certain enzymes, such as haloperoxidases, present in marine organisms, can catalyze the coupling of bromophenols to form PBDDs. nih.gov Another hypothesis involves the photochemical conversion of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are also found in the marine environment, into PBDDs. researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Polybrominated dibenzo-p-dioxins (PBDDs) |

| Brominated flame retardants (BFRs) |

| Polybrominated diphenyl ethers (PBDEs) |

| Hexabromodibenzo-p-dioxins (HxBDFs) |

| Bromophenols |

Unraveling the Environmental Footprint of this compound

The persistent and bioaccumulative nature of halogenated dioxins has positioned them as significant environmental pollutants of global concern. Among these, this compound (1,2,3,6,7,8-HxBDE) represents a specific congener within the polybrominated dibenzo-p-dioxin (PBDD) family. This article delves into the current scientific understanding of the environmental occurrence and spatial distribution of this compound across various environmental compartments.

Environmental Occurrence and Spatial Distribution of 1,2,3,6,7,8 Hexabromodibenzo P Dioxin

Presence in Diverse Biota (Non-human Organisms)

Scientific studies have documented the presence of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in fish and wildlife across the globe. nih.gov The lipophilic nature of these compounds facilitates their accumulation in the fatty tissues of organisms. At higher trophic levels, such as in fish-eating birds and fish, there appears to be a selection for the planar, 2,3,7,8-substituted congeners. nih.gov

1,2,3,6,7,8-HxBDF, along with other dioxin-like compounds, has been detected in various aquatic organisms. Fish can accumulate these contaminants from the surrounding water (bioconcentration) and through their diet (bioaccumulation), potentially concentrating them to levels millions of times higher than in the water column.

A national probabilistic study of lakes and reservoirs in the United States detected a range of dioxins and furans in fish tissue. caymanchem.com While specific concentrations for 1,2,3,6,7,8-HxBDF were not detailed in the summary, the study highlighted the widespread presence of these compounds. For instance, dioxins and furans were detected in 81% of predator fish fillet samples and 99% of bottom-dweller whole-body samples. epa.gov

Research on Great Lakes fish extracts has also identified the presence of various polychlorinated dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) congeners. caymanchem.com Marine mammals, being long-lived and occupying high trophic levels, are particularly susceptible to accumulating high concentrations of environmental toxicants like dioxins. cascadiaresearch.org Their large blubber layers serve as a repository for these fat-soluble chemicals. cascadiaresearch.org

Concentrations of Dioxins and Furans in U.S. Fish Tissue

| Fish Type | Detection Frequency | Reference |

|---|---|---|

| Predator (Fillet) | 81% | epa.gov |

| Bottom-Dweller (Whole Body) | 99% | epa.gov |

Data on the specific concentrations of 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin in terrestrial biota is limited in the available literature. However, studies on passerine birds in river floodplains near Midland, Michigan, have provided insights into the exposure of terrestrial wildlife to dioxin-like compounds.

In this study, the mean concentrations of total polychlorinated dibenzo-p-dioxins and dibenzofurans (ΣPCDD/DFs) were measured in the eggs and nestlings of several bird species. The profiles of individual congeners in the more contaminated study areas were dominated by furan congeners. nih.gov

Mean Concentrations of ΣPCDD/DFs in Bird Eggs from Contaminated Areas in Michigan

| Species | Mean ΣPCDD/DFs Concentration (ng/kg wet weight) | Reference |

|---|---|---|

| House Wren | 860 - 1500 | nih.gov |

| Eastern Bluebird | 470 - 1100 | nih.gov |

| Tree Swallow | 280 - 760 | nih.gov |

Global and Regional Monitoring Programs and Observed Concentrations

Several international and national programs are in place to monitor the levels of persistent organic pollutants (POPs), including brominated dioxins, in the environment. The Stockholm Convention on Persistent Organic Pollutants provides a framework for global action on these chemicals. The environmental monitoring under this convention targets various media to understand the year-to-year changes in the persistence of these substances in the environment. env.go.jp

In Japan, environmental monitoring in Fiscal Year 2022 included a range of POPs, with target chemicals and monitoring media specified to track their environmental persistence. env.go.jp

Environmental Transport, Transformation, and Degradation Pathways of 1,2,3,6,7,8 Hexabromodibenzo P Dioxin

Inter-Media Transport and Partitioning Behavior

The movement and distribution of 1,2,3,6,7,8-HxBDF between air, water, soil, and sediment are governed by its inherent physicochemical properties. Its high octanol-water partition coefficient (LogKow) and low water solubility suggest a strong tendency to associate with organic matter and partition out of the aqueous phase. clu-in.org

Air-Water Exchange Dynamics

The exchange of compounds between the atmosphere and water bodies is dictated by the Henry's Law constant. For 1,2,3,6,7,8-HxCDD, the predicted Henry's Law constant is relatively low (6.92 x 10⁻⁵ atm-m³/mol), which indicates that while volatilization from water can occur, the compound does not partition strongly into the gas phase from water. epa.gov This dynamic is crucial for understanding the long-range atmospheric transport potential. The direction of flux, whether from air to water (deposition) or water to air (volatilization), depends on the relative concentrations in each compartment, striving towards equilibrium. regulations.gov For hydrophobic compounds like HxBDF, atmospheric deposition (both wet and dry) onto water surfaces is a significant input mechanism into aquatic systems. epa.gov

Water-Sediment Partitioning

Given its high hydrophobicity, indicated by a high LogKow value (predicted around 7.47-7.67 for the chlorinated analogue), 1,2,3,6,7,8-HxBDF is expected to exhibit strong partitioning from the water column to sediment. clu-in.orgepa.gov Persistent organic pollutants with high LogKow values tend to adsorb readily to organic matter present in suspended solids and bed sediments. chemsafetypro.com This process, known as sorption, effectively removes the compound from the water phase, leading to its accumulation in sediments, which then act as a long-term reservoir. epa.gov The sediment-water partition coefficient (Kd), which is influenced by the organic carbon content of the sediment (Koc), quantifies this distribution. Over time, these contaminated sediments can become a secondary source of the pollutant back into the water column through resuspension or changes in environmental conditions.

Soil-Air Volatilization

Volatilization from soil surfaces represents a pathway for 1,2,3,6,7,8-HxBDF to enter or re-enter the atmosphere, contributing to its atmospheric transport. This process is influenced by the compound's vapor pressure, soil properties (such as organic matter content and moisture), and environmental conditions like temperature and wind speed. The very low vapor pressure of 1,2,3,6,7,8-HxCDD (predicted to be as low as 3.60 x 10⁻¹¹ mmHg) suggests that its tendency to volatilize from soil is limited. clu-in.orgepa.gov However, even slow volatilization can be a significant transport mechanism over long periods for persistent compounds. Models such as the Jury and Farmer models are used to estimate volatilization factors (VF) that relate the concentration in soil to the resulting concentration in air. nist.gov The strong adsorption to soil organic matter, inferred from its high lipophilicity, will further retard the rate of volatilization.

Photochemical Degradation and Reaction Kinetics

Photochemical degradation, or photolysis, is a primary abiotic degradation pathway for dioxins in the environment, particularly in the atmosphere and surface waters where sunlight is available. clu-in.org This process can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species.

Direct Photolysis

Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its chemical transformation. csbsju.edu The rate of direct photolysis is dependent on the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface, as well as the quantum yield of the reaction (the efficiency with which the absorbed light leads to chemical change). rsc.org While specific data for 1,2,3,6,7,8-HxBDF is limited, studies on its chlorinated analog, 1,2,3,6,7,8-HxCDD, demonstrate that photolysis occurs. Solutions of HxCDD in methanol (B129727) are degraded upon exposure to sunlight or ultraviolet irradiation. chemicalbook.com The estimated half-life for the photolysis of some dioxin congeners on soil surfaces can range from 9 to 15 years, but this rate is highly dependent on environmental conditions. clu-in.org

Indirect Photochemical Processes (e.g., hydroxyl radical reactions)

In the atmosphere and in sunlit natural waters, indirect photochemical degradation is often initiated by highly reactive transient species, most notably the hydroxyl radical (•OH). nih.govresearchgate.net The hydroxyl radical is a powerful oxidant that can react with a wide range of organic compounds. nist.gov The reaction between polychlorinated dibenzo-p-dioxins (PCDDs) and •OH radicals is considered a significant atmospheric degradation pathway. nih.gov The reaction typically proceeds via •OH addition to the aromatic rings. researchgate.net

Rate constants for the reaction of •OH with various PCDD congeners have been measured and calculated. For instance, the rate constant for the reaction of •OH with 2,3,7,8-TCDD has been reported as 7.75 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net Generally, the rate of reaction with •OH decreases as the degree of chlorination increases. nih.gov While a specific rate constant for 1,2,3,6,7,8-HxBDF is not available, it is expected to be a slow but persistent degradation process in the atmosphere.

Microbial Degradation Mechanisms and Pathways

The microbial degradation of highly halogenated dioxins like 1,2,3,6,7,8-HxBDE is a slow process and highly dependent on environmental conditions. Both aerobic and anaerobic pathways have been identified for similar compounds.

Under aerobic conditions , certain bacteria, particularly from the genus Sphingomonas, have demonstrated the ability to degrade chlorinated dioxins. nih.govnih.gov For instance, Sphingomonas sp. strain RW1 can initiate the degradation of dioxins through an angular dioxygenase enzyme, which attacks the ring structure adjacent to the ether bond. nih.govnih.govnih.gov This process becomes more difficult with increasing halogenation. nih.gov Studies on 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (B131706) have shown that bacteria can transform it, indicating that similar pathways may exist for hexabrominated congeners. frontiersin.org The initial attack typically occurs on the less substituted ring, leading to ring cleavage and the formation of brominated catechols. researchgate.net

Under anaerobic conditions , the primary degradation mechanism is reductive dehalogenation, where bacteria use the halogenated compound as an electron acceptor, sequentially removing bromine atoms. nih.govresearchgate.net This process is critical as it can reduce the toxicity of the molecule and make it more susceptible to further degradation by other microbes. nih.gov Bacteria from the genus Dehalococcoides are known to be involved in the reductive dechlorination of PCDDs and may play a similar role in the debromination of PBDDs. nih.gov This process typically yields lesser-brominated dioxins, which can be a crucial first step in their complete mineralization. nih.govnih.gov The rate of debromination is generally slower for more highly brominated congeners due to their increased hydrophobicity. berkeley.edu

Bioaccumulation and Biomagnification Potential in Ecological Food Chains

Persistent organic pollutants (POPs) like 1,2,3,6,7,8-HxBDE have a high potential to accumulate in living organisms (bioaccumulation) and become more concentrated at successively higher levels in the food chain (biomagnification). cimi.orgopentextbooks.org.hk This is largely due to their lipophilic (fat-soluble) nature, which causes them to be stored in the fatty tissues of organisms. cimi.orgopentextbooks.org.hk

The bioaccumulation potential of a chemical is often related to its octanol-water partition coefficient (Kow); however, for air-breathing organisms, the octanol-air partition coefficient (KOA) can also be a significant predictor. nih.gov Studies on similar compounds, such as polybrominated diphenyl ethers (PBDEs) and polychlorinated dibenzo-p-dioxins (PCDDs), consistently show accumulation in aquatic and terrestrial food webs. nih.govresearchgate.net

Trophic Transfer Dynamics

Trophic transfer is the process by which contaminants move from one trophic level to the next. The efficiency of this transfer is often quantified using Biomagnification Factors (BMFs) or Trophic Magnification Factors (TMFs). A TMF value greater than 1 indicates that the chemical is biomagnifying through the food web. nih.gov

While data for 1,2,3,6,7,8-HxBDE is not available, studies on structurally related hexabrominated diphenyl ethers (hexa-BDEs) and other dioxins provide insight into its likely behavior. For example, various PBDE congeners, including hexa-BDEs like BDE-153, have been shown to biomagnify in aquatic food webs. nih.govnih.gov

| Compound | Trophic Magnification Factor (TMF) | Biomagnification Potential |

|---|---|---|

| BDE-28 | 1.66 | Yes |

| BDE-47 | 2.19 | Yes |

| BDE-100 | 1.82 | Yes |

| BDE-99 | 0.89 | No |

| BDE-154 | 0.81 | No |

| BDE-153 | 0.93 | No |

| BDE-183 | 1.95 | Yes |

| BDE-209 | 1.70 | Yes |

Dietary uptake is the predominant pathway for the accumulation of dioxins in fish and other marine organisms. nih.gov A marked increase in contaminant levels is often observed between predatory fish and marine mammals, which is attributed to the transition from gill-breathing to lung-breathing animals, reducing the potential for elimination via gills. nih.gov

Confounder Analysis in Bioaccumulation Studies

Several factors can complicate the assessment of bioaccumulation and biomagnification, leading to variability in study results. These confounding factors must be considered to accurately determine a chemical's behavior in the environment.

Metabolic Biotransformation : Organisms can metabolize contaminants, which can either increase or decrease their bioaccumulation potential. bohrium.comnih.gov Fish, for example, possess cytochrome P-450 enzyme systems that can transform some PCDD and PCDF congeners into more polar metabolites that are more easily excreted. bohrium.comresearchgate.net This species-specific metabolic capability can lead to different accumulation patterns even among similar organisms. nih.gov The debromination of higher-brominated compounds to form lower-brominated ones within an organism is another significant biotransformation process that can alter congener profiles at higher trophic levels. nih.gov

Ecological Factors : The structure of the food web itself plays a crucial role. usgs.gov Longer food chains can lead to higher concentrations in top predators. usgs.gov Furthermore, factors such as the organism's age, sex, lipid content, feeding habits, and habitat use can all influence contaminant concentrations. vliz.benih.gov For instance, benthic (bottom-feeding) fish may show different contaminant profiles than pelagic (open-water feeding) fish. nih.gov

Chemical Properties : While hydrophobicity (log Kow) is a primary driver of bioaccumulation, it is not the sole determinant. nih.govnih.gov The molecular size and shape can affect a chemical's uptake across biological membranes. bohrium.com Extremely hydrophobic compounds may be poorly absorbed, leading to lower-than-expected bioaccumulation. bohrium.com

Mechanisms of Aryl Hydrocarbon Receptor Ahr Activation by 1,2,3,6,7,8 Hexabromodibenzo P Dioxin

Ligand Binding to the Cytosolic Aryl Hydrocarbon Receptor

In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex. cas.cnnih.gov This complex includes a dimer of heat shock protein 90 (Hsp90), the Hsp90 co-chaperone p23, and the AhR-interacting protein (AIP), also known as X-associated protein 2 (XAP2). cas.cnnih.gov This chaperone complex stabilizes the AhR in a conformation that is receptive to ligand binding and prevents its premature translocation to the nucleus. cas.cnnih.gov

As a lipophilic molecule, 1,2,3,6,7,8-HxBDD can diffuse across the plasma membrane into the cell's interior. researchgate.net The binding of 1,2,3,6,7,8-HxBDD occurs within a specialized ligand-binding domain of the AhR, specifically the PAS-B domain. cas.cnplos.org This binding event is a critical first step that triggers a series of conformational changes in the AhR protein. kenyon.eduresearchgate.net These structural alterations are thought to expose a nuclear localization signal (NLS) on the AhR, marking the receptor for import into the nucleus. researchgate.netescholarship.orgnih.gov The binding of halogenated aromatic hydrocarbons, such as dioxins, to the AhR is typically characterized by high affinity and slow dissociation, contributing to the persistent activation of the receptor. nih.govosti.gov

Receptor Translocation to the Nucleus

Following the conformational changes induced by 1,2,3,6,7,8-HxBDD binding, the AhR complex is actively transported from the cytoplasm into the nucleus. nih.govnih.govplos.org This process is facilitated by the now-exposed nuclear localization signal, which is recognized by the cellular nuclear import machinery. nih.govnih.gov While some research suggests that the chaperone protein Hsp90 may accompany the AhR into the nucleus, other components of the cytosolic complex, like XAP2, are believed to dissociate in the cytoplasm. nih.govresearchgate.netnih.gov The nuclear import allows the ligand-activated receptor to access its nuclear binding partner and target DNA sequences. nih.gov

AhR-ARNT Dimerization and Binding to Dioxin Response Elements (DREs)

Once inside the nucleus, the AhR dissociates from its remaining chaperone proteins, such as Hsp90. nih.govnih.gov This dissociation allows the AhR to form a heterodimer with another bHLH-PAS family protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). kenyon.edunih.govnih.gov The formation of the AhR-ARNT heterodimer is essential for converting the receptor into its high-affinity DNA-binding form. plos.orgescholarship.org

This newly formed ligand-AhR-ARNT complex functions as a transcription factor. It scans the genome for specific DNA recognition sequences known as Dioxin Response Elements (DREs), also referred to as Xenobiotic Response Elements (XREs). nih.govkenyon.edunih.gov The core consensus sequence of a DRE is 5'-TNGCGTG-3'. nih.gov The AhR-ARNT complex binds directly to these DREs located in the promoter or enhancer regions of target genes. nih.govnih.gov Studies have shown that despite the structural diversity of AhR ligands, the nucleotide specificity of the AhR:ARNT complex for the DRE core sequence remains consistent. nih.gov

Transcriptional Regulation of AhR-Responsive Genes

The binding of the 1,2,3,6,7,8-HxBDD-activated AhR-ARNT complex to DREs initiates the recruitment of various coactivator proteins and the general transcriptional machinery to the promoter region of the target gene. nih.gov This assembly leads to an increase in the rate of transcription of AhR-responsive genes. plos.orgnih.gov

A primary and well-studied target gene is CYP1A1 (Cytochrome P450 1A1), an enzyme involved in the metabolism of xenobiotics. nih.govresearchgate.net The induction of CYP1A1 is a hallmark of AhR activation. nih.gov Other genes regulated by the AhR pathway include those involved in Phase II drug metabolism (e.g., UGT1A1, NQO1), as well as genes that regulate cell growth and differentiation. nih.govmdpi.com The specific set of genes regulated can vary depending on cell type and context. mdpi.com The signaling pathway is subject to negative feedback, notably through the induction of the AhR Repressor (AhRR), which competes with AhR for dimerization with ARNT, thereby downregulating the response. nih.govnih.gov

Comparative Analysis of AhR Activation Potency with Other Polyhalogenated Dibenzo-p-Dioxins and Dibenzofurans

The potency of different halogenated dibenzo-p-dioxins and dibenzofurans to activate the AhR pathway can vary significantly. To standardize risk assessment, the concept of Toxic Equivalency Factors (TEFs) has been developed. wikipedia.org TEFs express the relative potency of a compound compared to the most toxic dioxin congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.orgcdc.gov

1,2,3,6,7,8-Hexabromodibenzo-p-dioxin (1,2,3,6,7,8-HxBDD) is recognized as a potent AhR agonist. invivochem.commedchemexpress.com Its potency is reflected in its assigned TEF value. While different international bodies have established slightly varying TEF schemes over the years, the World Health Organization (WHO) values are widely accepted. The TEF for 1,2,3,6,7,8-HxCDD (the chloro- analog) is 0.1, indicating it is considered one-tenth as potent as TCDD. ontario.ca Brominated compounds, such as 1,2,3,6,7,8-HxBDD, also activate the AhR, and their potencies are often compared to their chlorinated counterparts. Generally, the rank order of binding affinities for various dioxin-like compounds correlates with their potency for inducing AhR-mediated responses. nih.gov

| Compound | WHO-TEF Value |

|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | 0.1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (B131706) | 0.1 |

| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |

Endogenous Ligands and the AhR Signaling Pathway

While the AhR was initially identified through its interaction with xenobiotics like dioxins, it is now understood that the receptor has crucial physiological roles that are mediated by endogenous ligands. medicinacomplementar.com.br The existence of these natural activators suggests that the AhR pathway is not merely a defense mechanism against environmental contaminants but is also involved in normal biological processes. nih.govresearchgate.net

A variety of naturally occurring compounds have been identified as endogenous or dietary AhR ligands. These are structurally diverse and generally have a lower binding affinity for the AhR compared to potent xenobiotics like TCDD. escholarship.org Examples include:

Tryptophan metabolites: Derivatives of the amino acid tryptophan, such as kynurenine, 6-formylindolo[3,2-b]carbazole (FICZ), and indirubin, can bind to and activate the AhR. mdpi.com

Heme metabolites: Bilirubin, a breakdown product of heme, has been shown to induce AhR-dependent gene transcription. nih.gov

Arachidonic acid metabolites: Certain products of arachidonic acid metabolism, like lipoxin A4, have been identified as AhR ligands. medicinacomplementar.com.brnih.gov

Dietary compounds: Plant-derived flavonoids and indoles, such as indole-3-carbinol (B1674136) found in cruciferous vegetables, can also activate the AhR. mdpi.com

The activation of AhR by these endogenous molecules is typically transient, in contrast to the sustained activation by persistent ligands like 1,2,3,6,7,8-HxBDD. This difference in activation dynamics is thought to distinguish the physiological roles of AhR from its toxicological effects. nih.govmedicinacomplementar.com.br

Environmental Biomonitoring and Ecological Fate of Polybrominated Dibenzo P Dioxins Including 1,2,3,6,7,8 Hexabromodibenzo P Dioxin

Biomonitoring in Wildlife and Animal Species

Biomonitoring studies are crucial for understanding the extent of contamination and the potential risks posed by 1,2,3,6,7,8-HxBDF to various ecosystems. Wildlife, particularly species at higher trophic levels, serve as effective sentinels for the presence of these persistent organic pollutants.

Levels in Marine Mammals and Fish

Marine mammals and fish are particularly vulnerable to the accumulation of lipophilic compounds like 1,2,3,6,7,8-HxBDF due to their position in aquatic food webs and their lipid-rich tissues, which serve as a reservoir for these substances. PBDD/Fs, including the 1,2,3,6,7,8-HxBDF congener, have been detected in marine mammals in remote regions, highlighting their capacity for long-range environmental transport. pops.int

Studies have identified the presence of various PBDD/F congeners in species such as ringed seals (Pusa hispida botnica) from the Baltic Sea and juvenile male pilot whales (Globicephala melas) from around the Faroe Islands. pops.int While specific concentrations for 1,2,3,6,7,8-HxBDF are not always individually reported, the presence of heptabrominated dibenzofurans (HpBDFs) as the most abundant congeners in these studies suggests that hexabrominated congeners are also part of the contamination profile. pops.int

In fish, the uptake and elimination of PBDD/Fs have been studied to understand their bioaccumulation potential. Research indicates that the halogen substitution pattern influences the retention of these compounds, with PBDDs that have unsubstituted vicinal positions being less strongly retained. iaeg.com Experimental studies have shown that the half-lives of PBDD/Fs in fish are generally shorter than those of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and polychlorinated biphenyls (PCBs). pops.int

Interactive Data Table: Levels of 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin in Marine Biota

| Species | Tissue | Location | Concentration (pg/g lipid weight) | Reference |

| Ringed Seal (Pusa hispida botnica) | Blubber | Baltic Sea | Detected (part of total PBDD/Fs) | pops.int |

| Pilot Whale (Globicephala melas) | Blubber | Faroe Islands | Detected (part of total PBDD/Fs) | pops.int |

| Various Fish Species | Whole Body | Laboratory Study | Varies with exposure | pops.int |

Note: Specific concentration data for 1,2,3,6,7,8-HxBDF is often limited and reported as part of a total PBDD/F concentration.

Avian Biomonitoring Studies

Avian species, through their diverse feeding habits and wide geographical distribution, are valuable indicators of environmental contamination. Bird eggs, in particular, are a useful, non-lethal matrix for monitoring persistent organic pollutants as they reflect the contaminant load of the female.

Monitoring studies in Japan have included this compound in their list of target analytes for environmental surveys of wildlife, including birds. env.go.jp While comprehensive, publicly available datasets detailing specific concentrations in various avian species are limited, the inclusion of this congener in monitoring programs signifies its environmental relevance. The lipophilic nature of 1,2,3,6,7,8-HxBDF suggests that it will accumulate in the lipid-rich yolk of eggs, providing a pathway for maternal transfer of the contaminant to offspring.

Occurrence and Distribution in Environmental Food Chains

The physicochemical properties of 1,2,3,6,7,8-HxBDF, particularly its low water solubility and high affinity for lipids, drive its bioaccumulation and biomagnification through food chains. Organisms at lower trophic levels absorb the compound from their environment, and as they are consumed by predators, the concentration of the toxin increases at successively higher trophic levels.

This process of biomagnification leads to the highest concentrations of 1,2,3,6,7,8-HxBDF being found in apex predators. iaeg.com The detection of PBDD/Fs in top predators like marine mammals is a clear indicator of their transfer and accumulation through the aquatic food web. pops.intpops.int The presence of PBDD/Fs in human milk further underscores the potential for these compounds to move through terrestrial and aquatic food chains, ultimately reaching humans. bohrium.com

Methodological Advancements in Biomonitoring Techniques for PBDDs

The accurate and sensitive detection of 1,2,3,6,7,8-HxBDF and other PBDDs in complex biological matrices presents a significant analytical challenge. The presence of interfering compounds, such as polybrominated diphenyl ethers (PBDEs), can complicate analysis. researchgate.net

Historically, and continuing to the present for definitive quantification, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) has been the gold standard for the analysis of PBDD/Fs. nih.gov This technique offers the high selectivity and sensitivity required to detect these compounds at the ultra-trace levels at which they typically occur in environmental and biological samples.

Recent advancements in analytical methodologies have focused on improving sample preparation and cleanup procedures to enhance the efficiency and accuracy of PBDD/F analysis. One notable development is the use of florisil (B1214189) columns in the cleanup process, which allows for a more effective separation of PBDD/Fs from interfering PBDEs. researchgate.net This is particularly important when analyzing samples from environments or products where PBDE concentrations are high.

Furthermore, the optimization of analytical methods has enabled the congener-specific determination of PBDD/Fs in various matrices, which is crucial for accurate risk assessment as the toxicity of different congeners can vary significantly. researchgate.net The development of comprehensive analytical methods that can simultaneously quantify a wide range of brominated and chlorinated dioxins and related compounds provides a more complete picture of the potential toxicological risks. researchgate.net

Mitigation, Control, and Environmental Remediation Strategies for Brominated Dioxin Contamination

Emission Control Technologies in Thermal Processescapes.gov.brnih.gov

The formation of 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin and other brominated dioxins is a significant concern in thermal processes, particularly in waste incineration. nih.govwtert.org Effective control technologies are crucial to minimize their release into the environment. These technologies focus on both optimizing the combustion process itself and treating the flue gases produced.

Optimized Combustion Conditions for Minimizing Formation

Careful control of combustion parameters is the first line of defense against the formation of brominated dioxins. ieabioenergy.com Key factors that influence dioxin formation include temperature, residence time, and turbulence. ieabioenergy.comtp13.com

Temperature: Maintaining a sufficiently high temperature is critical for the destruction of dioxins. tp13.comprinceton.edu Temperatures above 850°C are generally required to break down these persistent organic pollutants. tp13.com However, it's a delicate balance, as excessively high temperatures can lead to the formation of nitrogen oxides (NOx). ieabioenergy.com The ideal temperature range for dioxin formation is between 200°C and 450°C. tp13.com

Residence Time: The flue gases must be held at the optimal temperature for a sufficient duration to ensure complete destruction of dioxins. A residence time of at least 2 seconds is often cited as a requirement. tp13.com

Turbulence: Good turbulence within the combustion chamber ensures proper mixing of the waste with oxygen, leading to more complete combustion and minimizing the formation of dioxin precursors. ieabioenergy.comtp13.com

| Parameter | Optimized Condition | Rationale |

| Temperature | >850°C | Ensures thermal destruction of dioxins. |

| Residence Time | ≥ 2 seconds | Allows sufficient time for complete breakdown of pollutants. |

| Oxygen Level | >6% | Promotes complete and efficient combustion. |

| Turbulence | High | Ensures thorough mixing of gases for uniform combustion. |

Flue Gas Treatment and Filtration Systems

Downstream of the combustion chamber, a variety of flue gas treatment and filtration systems are employed to capture any remaining brominated dioxins and other pollutants before they are released into the atmosphere. wtert.orgieabioenergy.com

Activated Carbon Injection: Activated carbon is injected into the flue gas stream, where it adsorbs dioxins and other organic compounds. ieabioenergy.comresearchgate.net The carbon particles, now carrying the pollutants, are then captured by particulate removal devices.

Particulate Matter Control: Devices such as electrostatic precipitators and fabric filters (baghouses) are used to remove fly ash and other particulate matter from the flue gas. ieabioenergy.comresearchgate.net Dioxins can be adsorbed onto these particles, so their removal is a critical step.

Scrubbers: Wet and dry scrubbers are used to remove acid gases like hydrogen bromide (HBr) and hydrogen chloride (HCl), which can be precursors to dioxin formation. ieabioenergy.comresearchgate.net Some advanced systems use a foaming water glass (FWG) as a wet sorbent to effectively remove HCl and suppress dioxin formation. dioxin20xx.org

Waste Management Practices to Prevent and Reduce Formationcapes.gov.brnih.gov

Effective waste management is a proactive approach to preventing the formation of brominated dioxins in the first place. By controlling the inputs to thermal processes, the potential for dioxin formation can be significantly reduced.

Segregation and Pre-treatment of Bromine-Containing Waste

The primary source of bromine in waste streams that leads to the formation of brominated dioxins is the presence of brominated flame retardants (BFRs). nih.gov Therefore, segregating and pre-treating waste that contains these compounds is a key preventative measure.

Source Separation: Identifying and separating waste streams known to contain high levels of BFRs, such as certain types of plastics from electronic waste (e-waste) and domestic furniture, is crucial. envirocare.org

Pre-treatment: Various pre-treatment methods can be applied to remove bromine from the waste before it enters a thermal process. These can include solvent extraction and other chemical processes. researchgate.netmdpi.com For instance, the CreaSolv® Process can separate more than 98% of BFRs from the polymer phase in e-waste plastics. nih.gov

Enhanced Recycling Processes for E-wastenih.govtp13.com

E-waste is a significant contributor of BFRs to the waste stream. nies.go.jp Enhanced recycling processes for e-waste are therefore critical in mitigating the formation of brominated dioxins.

Advanced Sorting Technologies: The development and implementation of advanced sorting technologies can more effectively separate plastics containing BFRs from other recyclable materials.

Chemical Recycling: Chemical recycling techniques, such as pyrolysis and catalytic upgrading, can break down BFR-containing plastics into valuable chemical feedstocks while removing the bromine content. repec.orgnih.gov Pyrolysis, for example, can convert these plastics into oils, and a subsequent catalytic hydrodebromination step can produce bromine-free oils. repec.org Solvent-based processes have also shown promise in preserving the polymer structure while removing flame retardants. mdpi.com

Environmental Remediation Approaches for Contaminated Sites

For sites already contaminated with brominated dioxins, various remediation strategies can be employed to clean up the soil and sediment.

In-situ and Ex-situ Treatment Technologies

The remediation of sites contaminated with persistent organic pollutants such as this compound (1,2,3,6,7,8-HxBDE) involves various in-situ (on-site) and ex-situ (off-site) technologies. mdpi.comnih.gov These strategies aim to either destroy the contaminant, immobilize it to reduce bioavailability, or separate it from the contaminated medium. While much of the research has focused on chlorinated dioxins, the principles are applicable to their brominated analogs due to their similar chemical structures and persistence. dioxins.comnih.gov

In-situ Treatment Technologies

In-situ techniques treat contaminants in place without excavating the soil or sediment, which generally results in less disturbance to the site. mdpi.com

Bioremediation : This approach uses biological agents, primarily microorganisms and plants, to degrade or transform contaminants. nih.gov

Bioaugmentation and Biostimulation : These methods involve enhancing the activity of native microbial populations (biostimulation) or introducing specific microorganisms capable of degrading the target contaminants (bioaugmentation). nih.gov The primary mechanisms for microbial degradation of dioxins are dechlorination under both anaerobic and aerobic conditions. nih.gov Some microbial strains can utilize dioxins as a source of carbon and energy. nih.gov

Phytoremediation : This technique uses plants to remove, degrade, or contain contaminants in soil and water. nih.govnih.gov The mechanisms include plant uptake and accumulation of toxic substances. nih.gov While considered a promising and environmentally friendly option, the effectiveness of phytoremediation for highly hydrophobic compounds like dioxins can be limited. nih.govnih.gov

Stabilization/Solidification (S/S) : These methods aim to reduce the mobility and bioavailability of contaminants.

Activated Carbon Application : The addition of activated carbon to contaminated soil and sediment is a promising in-situ stabilization technique. clu-in.orgmsu.edu Activated carbon strongly sorbs dioxin-like compounds, reducing their bioavailability and entry into the food chain. clu-in.orgmsu.edu Research has shown this method to be a cost-effective and less disruptive alternative to excavation. msu.edu

Vitrification : This is a high-temperature process that melts the contaminated soil or sediment, which then cools to form a stable, glassy mass that traps the contaminants, significantly reducing their mobility. clu-in.org

Ex-situ Treatment Technologies

Ex-situ technologies involve the excavation of contaminated soil or sediment for treatment either on-site or at a different location. mdpi.comnih.gov

Thermal Treatment : High-temperature processes are considered the most established and effective methods for destroying dioxins. clu-in.org

Incineration : High-temperature incineration (above 1200°C) is a proven technology for the complete destruction of dioxins. nih.govclu-in.org

Thermal Desorption : This process uses lower temperatures than incineration to vaporize contaminants like dioxins from the soil. The vaporized contaminants are then collected and treated in a separate unit. nih.govclu-in.org This technology was successfully used on a large scale at the Bien Hoa Airport in Vietnam for dioxin remediation. clu-in.org

Soil Washing : This is a water-based process that uses a combination of physical separation and chemical extraction to remove contaminants from soil. clu-in.org Organic solvents or surfactants are often added to the washing solution to enhance the removal of hydrophobic compounds like dioxins. clu-in.org It has shown high removal efficiencies for dioxins (66-99%) and can be more cost-effective than thermal methods. clu-in.org

Bioreactors and Composting : These are controlled ex-situ bioremediation techniques.

Bioreactors : Contaminated soil or sediment can be treated in a slurry-phase bioreactor, where conditions such as temperature, nutrients, and oxygen are optimized to enhance microbial degradation of contaminants. mdpi.com

Composting : This process involves mixing contaminated soil with organic materials like wood chips or agricultural waste to stimulate microbial activity. nih.gov Aerobic composting has demonstrated significant removal efficiencies for dioxins, ranging from 65% to 85%. nih.gov

Table 1: Comparison of In-situ and Ex-situ Treatment Technologies for Dioxin Contamination

| Technology | Type | Principle | Advantages | Limitations |

|---|---|---|---|---|

| Bioremediation (Bioaugmentation, Phytoremediation) | In-situ | Uses microorganisms and plants to degrade or stabilize contaminants. nih.gov | Cost-effective, environmentally friendly. nih.gov | Slow process, effectiveness can be limited by contaminant bioavailability and environmental conditions. nih.gov |

| Activated Carbon Stabilization | In-situ | Adsorbs contaminants, reducing bioavailability. msu.edu | Less disruptive than excavation, cost-effective. msu.edu | Contaminant is not destroyed, long-term stability needs monitoring. |

| Vitrification | In-situ/Ex-situ | Melts soil into a glass-like solid to immobilize contaminants. clu-in.org | Effective for a wide range of contaminants, creates a stable final product. clu-in.org | High energy consumption and cost. |

| Incineration | Ex-situ | High-temperature destruction of contaminants. clu-in.org | High destruction efficiency. clu-in.org | High cost, potential for air emissions, public opposition. |

| Thermal Desorption | Ex-situ | Vaporizes contaminants from soil for separate treatment. clu-in.org | Effective for various organic contaminants, treated soil can be reused. clu-in.org | Requires treatment of off-gases, energy-intensive. clu-in.org |

| Soil Washing | Ex-situ | Uses liquids and mechanical processes to separate contaminants from soil. clu-in.org | Can achieve high removal efficiencies (66-99%), cost-effective. clu-in.org | Generates contaminated wastewater that requires treatment, less effective for some soil types. clu-in.org |

| Composting | Ex-situ | Degradation of contaminants by microorganisms in a controlled compost system. nih.gov | Relatively low cost, produces a useful soil amendment. | Slow process, may not be effective for high concentrations. |

Soil and Sediment Decontamination Methods

Decontamination of soil and sediment polluted with 1,2,3,6,7,8-HxBDE and other brominated dioxins is critical due to their persistence and toxicity. nih.gov These compounds adhere strongly to organic matter and soil particles, making their removal challenging. nih.gov The methods employed are often the same as the general technologies described previously but are specifically adapted for these complex environmental matrices.

Thermal Methods : For heavily contaminated soils and sediments, thermal methods are the most reliable for complete destruction. Incineration at temperatures exceeding 1200°C ensures the breakdown of the stable dioxin structure. clu-in.org Thermal desorption is also highly effective and involves heating the excavated soil to volatilize the dioxins, which are then captured and destroyed in an afterburner. clu-in.org

Soil Washing and Solvent Extraction : This ex-situ method is considered a promising technology for dioxin-contaminated soils. clu-in.org The process can be tailored by selecting specific washing fluids, such as organic solvents, which have demonstrated high removal efficiencies (up to 99%). clu-in.org Combining physical separation techniques like froth flotation with chemical extraction can enhance efficiency and reduce costs. clu-in.org However, the process generates contaminated washing solutions and volatile organic compounds that require subsequent treatment. clu-in.org

Bioremediation Approaches : Biological treatments are an attractive, low-cost, and environmentally friendly option for large areas with low to moderate contamination. nih.gov

Landfarming : This ex-situ technique involves spreading excavated soil in a thin layer and tilling it periodically to stimulate aerobic microbial activity. clu-in.org While effective for more easily degradable contaminants, its efficiency for persistent compounds like dioxins can be low and the process slow. clu-in.org

Phytoremediation : The use of specific plants to treat contaminated soil has been investigated for dioxins. nih.gov Plants can help stimulate microbial degradation in the root zone (rhizosphere) and can, to a limited extent, take up and accumulate certain organic pollutants. nih.gov Research has focused on crops like zucchini and cucumber, which show promise in dioxin removal. nih.gov

Stabilization with Activated Carbon : An in-situ approach that is gaining acceptance involves mixing activated carbon into the contaminated soil or sediment. msu.edu This method does not destroy the 1,2,3,6,7,8-HxBDE but binds it tightly, significantly reducing its bioavailability to organisms and preventing it from moving up the food chain. clu-in.orgmsu.edu This is a particularly useful strategy for large, sensitive ecosystems like riverbeds where excavation would be highly disruptive and costly. msu.edu

Table 2: Research Findings on Dioxin Remediation Method Efficiency

| Decontamination Method | Matrix | Reported Efficiency | Key Findings/Source |

|---|---|---|---|

| Soil Washing | Soil | 66-99% | Organic solvents show high removal efficiencies (≤99%). Combining physical and chemical methods can enhance performance. clu-in.org |

| Aerobic Composting | Soil | 65-85% | Proven to be a robust method for removing dioxins by enhancing microbial degradation. nih.gov |

| Thermal Desorption | Soil | High | Successfully used in a large-scale cleanup of nearly 95,000 m³ of dioxin-contaminated soil. clu-in.org |

| Activated Carbon | Soil/Sediment | Mitigates bioavailability | Shown to protect mammalian organisms from dioxin toxicity by sequestering the contaminant. msu.edu |

| Phytoremediation | Soil | Variable | Shows promise, particularly with crops like zucchini and cucumber, through mechanisms like root uptake. nih.govnih.gov |

Research Gaps and Future Perspectives on 1,2,3,6,7,8 Hexabromodibenzo P Dioxin in Environmental Science

Elucidating Undiscovered Formation Pathways

The formation of PBDD/Fs is known to occur through several pathways, primarily as unintentional byproducts of industrial and thermal processes. cawood.co.uk One of the most well-documented sources is the thermal degradation of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. aaqr.org Pyrolysis of specific PBDE congeners can lead to the formation of PBDD/Fs through intramolecular cyclization. aaqr.org Additionally, PBDD/Fs can be formed from bromophenol precursors under thermal conditions.

However, the complete picture of 1,2,3,6,7,8-HxBDD formation is far from clear. A significant research gap lies in identifying and quantifying other potential formation pathways under diverse environmental and industrial conditions. While structural similarities to polychlorinated dibenzo-p-dioxins (PCDD/Fs) suggest comparable formation mechanisms, the unique chemistry of bromine may introduce different reaction kinetics and pathways. researchgate.net

Future Perspectives:

Investigating Non-Combustion Sources: Research should focus on identifying potential formation pathways in non-combustion scenarios, such as during the manufacturing and recycling of brominated flame retardants or through biotic or abiotic degradation of larger brominated compounds in landfills and sediments.

Catalytic Effects: The role of various metal catalysts, often present in industrial waste streams and incinerator fly ash, in the formation of specific congeners like 1,2,3,6,7,8-HxBDD needs to be systematically investigated.

Precursor Identification: A broader range of potential precursors beyond PBDEs and simple bromophenols should be examined to understand the full scope of PBDD/F sources.

Comprehensive Global Monitoring and Baseline Data Establishment

Current monitoring data for PBDD/Fs, including 1,2,3,6,7,8-HxBDD, is sporadic and geographically limited. Studies have detected PBDD/Fs in various matrices, including indoor dust, air, and biota such as shellfish. aaqr.orgnih.gov Recent legislative actions in some regions have begun to mandate the monitoring of brominated dioxins in emissions from commercial incinerators, which will contribute valuable data. cawood.co.uk

The primary research gap is the absence of a coordinated, comprehensive global monitoring program for PBDD/Fs. This lack of systematic data collection makes it difficult to establish global baseline levels, identify hotspots, or assess long-term trends in environmental concentrations. Without this baseline, evaluating the effectiveness of regulations and mitigation strategies remains a significant challenge. nih.gov

Future Perspectives:

Standardized Protocols: Development and implementation of globally standardized sampling and analytical protocols are crucial for data comparability across different studies and regions.

Long-Term Monitoring Networks: Establishing international monitoring networks to systematically measure PBDD/F levels in diverse environmental compartments (air, water, soil, sediment) and biota is a critical next step.

Human Biomonitoring: Expanding human biomonitoring programs to include PBDD/Fs would provide essential data on human exposure levels and help to link environmental concentrations to potential health risks.

Advanced Modeling of Environmental Fate and Transport

Understanding the environmental fate and transport of 1,2,3,6,7,8-HxBDD is essential for predicting its distribution, persistence, and potential for bioaccumulation. cdc.gov Environmental models for persistent organic pollutants (POPs) typically consider factors like partitioning between air, water, and soil, as well as degradation rates and long-range transport potential. epa.gov Multimedia environmental fate models have been developed and applied to their chlorinated analogues, the PCDD/Fs. nih.govnih.gov

A major research gap is the lack of specific and validated fate and transport models for PBDD/Fs. While models for PCDD/Fs provide a starting point, the different physicochemical properties of brominated compounds—such as their larger atomic radius and different bond energies—necessitate the development of specific parameters for accurate prediction.

Future Perspectives:

Physicochemical Property Measurement: There is a need for more accurate experimental data on the fundamental physicochemical properties of 1,2,3,6,7,8-HxBDD, such as vapor pressure, water solubility, and partition coefficients (Kow, Koa).

Model Development and Validation: Future efforts should focus on developing and validating multimedia fate models specifically parameterized for PBDD/Fs. These models should be tested against existing monitoring data to ensure their predictive accuracy. nih.gov

Integrating Transformation Processes: Models should incorporate newly discovered formation and degradation pathways to provide a more dynamic and realistic simulation of the compound's lifecycle in the environment. cdc.gov

Development of Novel Analytical Techniques for Trace Analysis

The standard analytical method for detecting PBDD/Fs at the ultra-trace levels required for environmental monitoring is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). epa.gov This technique offers high sensitivity and selectivity, allowing for the identification and quantification of specific congeners.

However, the high cost, complexity, and long analysis times of HRGC/HRMS present a significant bottleneck for large-scale monitoring programs. This creates a research gap for the development of more rapid, cost-effective, and field-deployable analytical methods.

Future Perspectives:

High-Throughput Screening: There is a growing need for high-throughput analytical techniques that can quickly screen a large number of samples to identify potential contamination hotspots. nih.gov

Advanced Spectroscopic Methods: Emerging technologies like Fourier-Transform Infrared Spectroscopy (FT-IR) and other optical monitoring techniques show promise for the real-time or near-real-time detection of dioxin-like compounds and warrant further development. nih.govnih.gov

Sensor Technology: The development of portable sensors for on-site detection of PBDD/Fs could revolutionize environmental monitoring by providing immediate data and reducing the reliance on laboratory-based analysis. mdpi.com

Understanding the Role of Co-contaminants in Environmental Behavior

In the environment, 1,2,3,6,7,8-HxBDD does not exist in isolation. It is typically found in complex mixtures with other PBDD/F congeners, PCDD/Fs, PBDEs, and other persistent organic pollutants. aaqr.org The presence of these co-contaminants can significantly influence the environmental behavior of 1,2,3,6,7,8-HxBDD. nih.gov

A critical research gap is the lack of understanding of the synergistic or antagonistic interactions between 1,2,3,6,7,8-HxBDD and co-contaminants. These interactions can affect key environmental processes such as sorption to soil and sediment, bioavailability, and degradation rates, yet they are rarely considered in current risk assessments. mdpi.comnih.gov

Future Perspectives:

Mixture Interaction Studies: Laboratory and field studies are needed to investigate how the presence of other pollutants affects the partitioning, mobility, and persistence of 1,2,3,6,7,8-HxBDD in various environmental media.

Bioavailability in Complex Matrices: Research should focus on how co-contaminants influence the uptake and bioaccumulation of 1,2,3,6,7,8-HxBDD in organisms, as this has direct implications for food web contamination.

Modeling of Mixture Effects: Advanced environmental fate models should be developed to incorporate the effects of co-contaminant interactions, leading to more realistic predictions of environmental behavior and exposure.

Q & A

Q. What analytical methods are recommended for detecting 1,2,3,6,7,8-HxBDD in environmental matrices?

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for detecting brominated dioxins like 1,2,3,6,7,8-HxBDD. EPA Method 1613, originally designed for chlorinated dioxins, can be adapted using brominated internal standards (e.g., -labeled analogs) to account for matrix effects and recovery rates . Critical parameters include:

Q. What are the primary health risks associated with 1,2,3,6,7,8-HxBDD exposure?

While direct human data are limited, structural analogs like chlorinated dioxins suggest immunotoxicity and endocrine disruption as critical endpoints. Animal studies on hexabrominated congeners indicate a Lowest Observed Adverse Effect Level (LOAEL) for immunological effects at 70 µg/kg/day in acute oral exposure . Researchers should prioritize in vitro assays (e.g., Ah receptor activation in HepG2 cells) to assess congener-specific toxicity .

Q. How prevalent is 1,2,3,6,7,8-HxBDD in environmental samples?

Monitoring data from the U.S. Geological Survey (USGS) identify 1,2,3,6,7,8-HxBDD as a Tier 1 priority contaminant in sediments, with frequent detection in biosolids from wastewater treatment plants . Sampling protocols should follow EPA’s National Sewage Sludge Survey guidelines, including homogenization of samples and correction for lipid content in biota .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in congener-specific quantification of 1,2,3,6,7,8-HxBDD?

Congener-specific analysis requires isomer separation techniques such as:

- Multi-dimensional GC (GC×GC) coupled with electron capture negative ionization (ECNI) to distinguish positional bromination isomers .

- Use of retention index markers based on chlorinated dioxin analogs (e.g., 1,2,3,6,7,8-HxCDD) to calibrate brominated congener elution patterns .

- Interlaboratory validation to address discrepancies in isomer identification, particularly for co-eluting peaks in HRMS chromatograms .

Q. What gaps exist in understanding the toxicokinetics of 1,2,3,6,7,8-HxBDD?

No intermediate-duration oral toxicity studies exist for this congener. Methodological approaches include:

Q. How can environmental fate models predict the partitioning of 1,2,3,6,7,8-HxBDD in aquatic systems?

Key parameters for fugacity modeling include:

- Octanol-water partition coefficient (): Estimated at log >7 for brominated dioxins, indicating high sediment affinity .

- Organic carbon-normalized sorption coefficients (): Derived from batch equilibrium experiments with humic acids .

- Field validation using paired water-sediment samples from high-risk sites (e.g., near electronic waste recycling facilities) .

Q. What are the limitations of current analytical protocols for 1,2,3,6,7,8-HxBDD?

Outdated methods (e.g., EPA 1613) lack specificity for brominated congeners. Key issues:

- Solvent interference : Acetone in extraction protocols may form artifactual brominated compounds; substitute with toluene .

- Instrumentation : Transition from HRMS to GC-MS/MS for improved sensitivity and reduced operational costs .

- Standard availability : Commercial standards for brominated dioxins are limited; synthesize in-house via Ullmann coupling for method development .

Q. How should researchers interpret biomonitoring data for 1,2,3,6,7,8-HxBDD in human serum?

Use multivariate regression to adjust for lipid content, age, and dietary sources (e.g., fish consumption). Cross-validate findings with CDC’s NHANES datasets, noting that 1,2,3,6,7,8-HxBDD was detected in ~39% of the U.S. population . Confounding factors include co-exposure to polybrominated diphenyl ethers (PBDEs) .

Methodological Tables

Q. Table 1. Analytical Parameters for 1,2,3,6,7,8-HxBDD Detection

| Parameter | Recommendation | Reference |

|---|---|---|

| Column | DB-5MS (60 m × 0.25 mm × 0.25 µm) | |

| Ionization Mode | Electron Impact (EI) at 35 eV | |

| Internal Standard | -1,2,3,6,7,8-HxBDD | |

| LOQ (Sediment) | 0.1 pg/g |

Q. Table 2. Toxicity Equivalence Factors (TEFs) for Brominated Dioxins

| Congener | Provisional TEF (2024) | Basis |

|---|---|---|

| 1,2,3,6,7,8-HxBDD | 0.1 | Ah receptor binding affinity |

Key Research Recommendations

- Prioritize isomer-specific toxicity studies to refine TEFs for risk assessment.

- Develop certified reference materials for brominated dioxins to improve interlaboratory consistency.

- Update EPA Method 1613 to address brominated congener analysis and solvent interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products